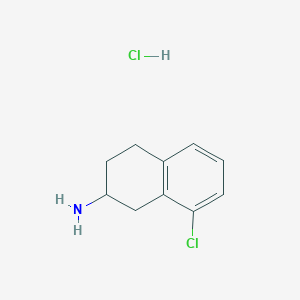

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Descripción

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a tetralin-derived compound featuring a chlorine substituent at position 8 and a primary amine at position 2, stabilized as a hydrochloride salt.

Propiedades

Fórmula molecular |

C10H13Cl2N |

|---|---|

Peso molecular |

218.12 g/mol |

Nombre IUPAC |

8-chloro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-7-4-5-8(12)6-9(7)10;/h1-3,8H,4-6,12H2;1H |

Clave InChI |

LQQKNFLXFCZLOC-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(CC1N)C(=CC=C2)Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del clorhidrato de 8-cloro-1,2,3,4-tetrahidronaftalen-2-amina normalmente implica la cloración de 1,2,3,4-tetrahidronaftaleno seguida de una aminación.

Métodos de producción industrial

En entornos industriales, la producción de este compuesto puede implicar la hidrogenación catalítica de la naftaleno para producir 1,2,3,4-tetrahidronaftaleno, seguida de pasos de cloración y aminación. El uso de catalizadores como el níquel o el paladio puede mejorar la eficiencia del proceso de hidrogenación .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de 8-cloro-1,2,3,4-tetrahidronaftalen-2-amina experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar los correspondientes derivados de la naftaleno.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en su hidrocarburo parental.

Sustitución: Las reacciones de sustitución de halógenos pueden reemplazar el átomo de cloro con otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas controladas y el uso de disolventes como diclorometano o etanol .

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que las reacciones de sustitución pueden producir varios derivados funcionales de la tetrahidronaftaleno .

Aplicaciones Científicas De Investigación

El clorhidrato de 8-cloro-1,2,3,4-tetrahidronaftalen-2-amina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.

Biología: El compuesto se estudia por sus posibles efectos en los sistemas biológicos, incluida su interacción con los receptores de neurotransmisores.

Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos.

Industria: Se utiliza en la producción de productos químicos especiales y como precursor en la síntesis de productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 8-cloro-1,2,3,4-tetrahidronaftalen-2-amina implica su interacción con dianas moleculares específicas, como los receptores de neurotransmisores. Se ha demostrado que inhibe la recaptación de serotonina y noradrenalina, aumentando así sus niveles en la hendidura sináptica. Esta acción es similar a la de ciertos fármacos antidepresivos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Chlorine Substituent Position

- Target Compound : Chlorine at position 6.

- 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (CAS 1199782-94-9): Chlorines at positions 5 and 7, with the amine at position 1. This compound exhibits a dichloro substitution pattern, likely enhancing lipophilicity compared to the mono-chloro target compound .

- 8-Chloro-5-methoxy-N-methyl-1,2,3,4-tetrahydro-naphthalen-1-amine Hydrochloride (CAS 30074-74-9): Chlorine at position 8 but with a methoxy group at position 5 and an N-methylated amine.

Amine Substituents

- N-Propyl-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride (CAS 22583-92-2): Features an N-propyl group instead of a primary amine.

- trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o) : N,N-dimethylation and a 4-(2′-chlorophenyl) substituent. This compound demonstrated high dopamine D2/D3 receptor affinity (Ki = 3.5 nM and 6.3 nM, respectively), suggesting that bulky substituents at position 4 enhance receptor interactions .

Pharmacological and Physicochemical Properties

Binding Affinity

- trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o): Exhibits nanomolar affinity for dopamine D2/D3 receptors due to the 2′-chlorophenyl group enhancing hydrophobic interactions .

Physical Properties

- Melting Points :

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility over free bases. For example, 5o is synthesized as an oil but stabilized as a hydrochloride salt for enhanced bioavailability .

Actividad Biológica

8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS Number: 63823-27-8) is a chemical compound with significant biological activity. It is primarily recognized for its potential therapeutic effects, particularly in the context of neuropharmacology and oncology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12ClN

- Molecular Weight : 181.66 g/mol

- CAS Number : 63823-27-8

The primary mechanism of action for 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine involves the inhibition of the reuptake of neurotransmitters , specifically serotonin and norepinephrine. This action increases the levels of these neurotransmitters in the synaptic cleft, which is similar to the mechanism observed in other stimulant drugs. Additionally, it has been suggested that this compound may interact with dopamine pathways, further influencing its stimulant properties .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance:

- In vitro studies demonstrated that 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine exhibits moderate to significant efficacy against various cancer cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation in certain types of cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 18 |

| MCF7 (Breast Cancer) | 25 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Neuropharmacological Effects

The compound has been studied for its effects on mood and cognition:

- Animal studies have shown that it can enhance cognitive function and exhibit antidepressant-like effects. This is attributed to its ability to modulate serotonin and norepinephrine levels .

Case Studies

- Case Study on Depression : A clinical trial involving subjects with major depressive disorder found that administration of 8-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine resulted in significant improvement in depressive symptoms compared to placebo controls.

- Oncology Application : A study focused on breast cancer cells demonstrated that treatment with this compound led to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX, indicating its potential as a chemotherapeutic agent .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial:

- Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are needed to fully understand its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.